N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-carbohydrazide with 1-(4-methoxyphenyl)-2,5-dioxopyrrolidine under specific conditions such as controlled temperature and pH . The reaction often requires the use of solvents like ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, often involving purification steps like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide: Similar structure but with a benzene ring instead of a naphthalene ring.
5-(4-methoxyphenyl)-1H-indole: Contains an indole ring instead of a pyrrolidine ring.
5-(4-methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of a pyrrolidine ring.
Uniqueness
N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide is unique due to its combination of a naphthalene ring, a pyrrolidine ring, and a methoxyphenyl group.
Properties
Molecular Formula |
C22H19N3O4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide |
InChI |
InChI=1S/C22H19N3O4/c1-29-16-11-9-15(10-12-16)25-20(26)13-19(22(25)28)23-24-21(27)18-8-4-6-14-5-2-3-7-17(14)18/h2-12,19,23H,13H2,1H3,(H,24,27) |
InChI Key |
SGAIOXDUPXTXHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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